(3-Aminocyclobutyl)methanesulfonamide;hydrochloride
Description
Properties
IUPAC Name |
(3-aminocyclobutyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLANRKNLVQKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CS(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminocyclobutyl)methanesulfonamide;hydrochloride typically involves the reaction of cyclobutylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(3-Aminocyclobutyl)methanesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of cyclobutylmethanesulfonamide.
Substitution: Formation of substituted (3-aminocyclobutyl)methanesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
(3-Aminocyclobutyl)methanesulfonamide;hydrochloride has been explored for its potential therapeutic applications:
- Anticancer Properties : It has shown promise in inducing apoptosis in cancer cell lines. Mechanisms involve activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins, leading to increased apoptosis rates in cells such as MCF-7 breast cancer cells .
- Anti-inflammatory Effects : The compound's derivatives are being investigated for their ability to modulate inflammatory pathways, which is crucial for treating inflammatory diseases .
Biochemical Probes
The compound serves as a biochemical probe in studying enzyme mechanisms due to its ability to interact with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups.
Chemical Synthesis
In organic chemistry, this compound is used as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution reactions.
The biological activity of this compound can be summarized as follows:
The compound has been shown to bind to active sites of enzymes, altering their conformation and modulating their activity. Notably, it has been investigated for its role in inhibiting the JAK-STAT signaling pathway, which is crucial in various cytokine responses .
Mechanism of Action
The mechanism of action of (3-Aminocyclobutyl)methanesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their conformation, and modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (3-Aminocyclobutyl)methanesulfonamide hydrochloride with structurally or functionally related compounds, highlighting molecular features, applications, and key differences:
*Calculated molecular formula based on structural analysis.
Detailed Research Findings
Structural and Functional Insights
- Methanesulfonamide Group : This moiety is shared with Sotalol and Dronedarone, where it improves water solubility and acts as a hydrogen-bond acceptor, critical for receptor interactions . However, in NS-398, the sulfonamide group directly contributes to COX-2 inhibitory activity by binding to the enzyme’s hydrophobic pocket .
- Stereoisomerism: Analogous cyclobutyl derivatives (e.g., cis/trans isomers in ) exhibit divergent bioactivities, suggesting that the stereochemistry of the target compound’s amino group could significantly influence its pharmacological profile .
Biological Activity
(3-Aminocyclobutyl)methanesulfonamide;hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- SMILES : CS(=O)(=O)NC1CC(C1)N
- InChI : InChI=1S/C5H12N2O2S/c1-10(8,9)7-5-2-4(6)3-5/h4-5,7H,2-3,6H2,1H3
The compound features a cyclobutyl ring with an amino group and a methanesulfonamide group, contributing to its unique reactivity and biological properties.
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes. The compound can act as an inhibitor or activator depending on its structural configuration. It has been shown to bind to active sites of enzymes, altering their conformation and modulating activity. Notably, it has been investigated for its role in inhibiting the JAK-STAT signaling pathway, which is crucial in various cytokine responses .
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as a selective inhibitor of JAK1. For instance:
- Selectivity : It was found that this compound selectively engages JAK1 through covalent modification, leading to significant inhibition of downstream signaling pathways involved in immune responses .
- IC50 Values : The compound exhibited IC50 values in the low micromolar range for inhibiting JAK1-dependent signaling pathways in human peripheral blood mononuclear cells (PBMCs), showcasing its therapeutic potential in treating autoimmune diseases .
Case Studies
-
JAK1 Inhibition in Autoimmune Models :
- In preclinical models of autoimmune diseases, this compound demonstrated efficacy in reducing inflammatory cytokine levels, suggesting its potential for therapeutic use in conditions like rheumatoid arthritis and psoriasis .
- A study reported that administration of the compound significantly improved clinical scores in animal models compared to controls.
-
Anticancer Properties :
- Investigations into the compound's role in cancer therapy revealed its ability to induce apoptosis in cancer cell lines through caspase activation. The concentration required for a significant apoptotic response was determined to be around 10 µM .
- Further research indicated that the compound could cause cell cycle arrest at the G1 phase, thereby inhibiting proliferation in various cancer cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains amino and methanesulfonamide groups | Selective JAK1 inhibition |
| Cyclobutylamine | Lacks sulfonamide group | Lower enzyme specificity |
| Methanesulfonamide | No cyclobutyl ring | Broader activity but less selective |
The comparative analysis shows that this compound possesses unique structural features that enhance its reactivity and specificity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Aminocyclobutyl)methanesulfonamide hydrochloride?
- Methodological Answer : The compound can be synthesized via a multi-step reaction starting with functionalization of the cyclobutane ring. For example, a cyclobutane derivative (e.g., 3-aminocyclobutanol) can be reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide bond. Subsequent purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt. This approach aligns with sulfonamide synthesis protocols for structurally similar compounds .
Q. How can the purity of (3-Aminocyclobutyl)methanesulfonamide hydrochloride be assessed in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is a standard method, using a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Purity thresholds ≥98% are typical for research-grade compounds. Additional tests for residual solvents (via GC-MS) and heavy metals (e.g., ICP-MS, limit ≤20 ppm) should be performed, as outlined in pharmacopeial guidelines for related sulfonamide derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR to confirm cyclobutane ring geometry and sulfonamide group integration.
- FT-IR : Peaks at ~3300 cm (N-H stretch), ~1150 cm (S=O symmetric stretch), and ~1350 cm (S=O asymmetric stretch).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
These methods are consistent with characterization workflows for structurally analogous amines and sulfonamides .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and observed biological activity in enzyme inhibition assays?
- Methodological Answer :
- Experimental Design : Perform dose-response curves (e.g., IC) with positive controls (e.g., known VEGFR2 inhibitors) to validate assay conditions .
- Data Analysis : Use molecular docking simulations to assess binding affinity to target enzymes (e.g., VEGFR2/KDR) and compare with experimental IC values. Discrepancies may arise from stereochemical mismatches or solvation effects.
- Troubleshooting : Verify compound stability under assay conditions (pH, temperature) via HPLC and adjust buffer systems if degradation is observed .
Q. What strategies optimize the stability of (3-Aminocyclobutyl)methanesulfonamide hydrochloride in aqueous solutions?
- Methodological Answer :
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or acetate buffer (pH 4.5) to minimize hydrolysis. Avoid strongly basic conditions.
- Storage : Lyophilize the compound and store at -20°C under inert gas (argon). Reconstitute in degassed solvents to prevent oxidation.
- Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track impurities via LC-MS. Common degradation products include cyclobutane ring-opened sulfonic acids .
Q. How can researchers resolve analytical challenges in quantifying trace impurities?
- Methodological Answer :
- Chromatographic Optimization : Use UPLC with a HILIC column and charged aerosol detection (CAD) for polar impurities. Adjust gradient parameters to separate structurally similar byproducts (e.g., des-chloro analogs).
- Validation : Follow ICH Q2(R1) guidelines for linearity (R ≥0.995), LOD/LOQ (≤0.1%), and recovery (90–110%).
- Case Study : A related sulfonamide impurity (N-[3-(chloromethyl)phenyl]methanesulfonamide) was quantified at 0.05% using a validated method with a 2.7 µm C18 column .
Q. What experimental considerations are critical for studying its role in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Use stopped-flow fluorimetry to measure real-time inhibition of target enzymes (e.g., MMP3 or IL-6). Include negative controls (e.g., DMSO vehicle) to rule out nonspecific effects.
- Selectivity Profiling : Screen against a panel of related enzymes (e.g., MMP family) to assess specificity. Cross-reactivity ≥10% with off-target enzymes warrants structural modification (e.g., cyclobutane substituent optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
